

Structural Validation and NMR Profiling of 2-Mercaptobenzoic Acid-d4

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Compound of Interest

Compound Name: 2-Mercaptobenzoic Acid-d4

CAS No.: 1246817-70-8

Cat. No.: B587379

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Executive Summary & Application Context

2-Mercaptobenzoic Acid-d4 (Thiosalicylic Acid-d4) is a high-value stable isotope-labeled analog used primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS) for DMPK (Drug Metabolism and Pharmacokinetics) studies. Its utility lies in its chemical equivalence to the non-labeled parent drug/metabolite while providing a distinct mass shift (+4 Da) and ensuring identical chromatographic retention.

For the analytical chemist, the NMR validation of this compound presents a unique inversion of standard protocols. Unlike standard proton NMR, where we characterize signals, the validation of the d4 isotopologue relies on the quantification of silence (residual proton signal analysis) in the aromatic region and the characterization of carbon-deuterium scalar couplings in the domain.

This guide outlines the definitive protocol for structurally validating **2-Mercaptobenzoic Acid-d4**, emphasizing the physical chemistry governing deuterium isotope effects on spin systems.

Structural Dynamics & Isotope Effects[1]

To interpret the spectrum, one must understand the specific isotopic substitution. The "d4" designation implies the deuteration of the four aromatic protons (positions 3, 4, 5, and 6). The carboxylic acid proton and thiol proton remain exchangeable (protic), assuming the sample is not dissolved in a deuterated protic solvent like

or

.

The Deuterium Perturbation[2]

- NMR Silence: The aromatic ring, typically a rich multiplet region (7.0–8.0 ppm), becomes silent. Any signal here represents isotopic impurity (residual).
- Isotope Shifts: Deuterium is an electron-donating substituent relative to hydrogen (due to a shorter C-D bond length and lower zero-point energy). This causes an upfield shift (lower frequency) of the attached carbon, typically to ppm per deuterium.
- Spin-Spin Coupling (): nuclei attached to deuterium () will split into a 1:1:1 triplet. The coupling constant obeys the gyromagnetic ratio relationship: For aromatic carbons where , the observed will be approximately 24–25 Hz.

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d6 is the mandatory solvent.

- Reasoning: It provides excellent solubility for the polar carboxyl/thiol groups. Unlike Methanol-d4, DMSO-d6 does not induce rapid exchange of the -SH and -COOH protons, allowing verification of these functional groups if water content is low.

Concentration:

- QC: 2–5 mg/0.6 mL (High sensitivity required for residual peak detection).
- Characterization: 30–50 mg/0.6 mL (Required to resolve C-D triplets above noise).

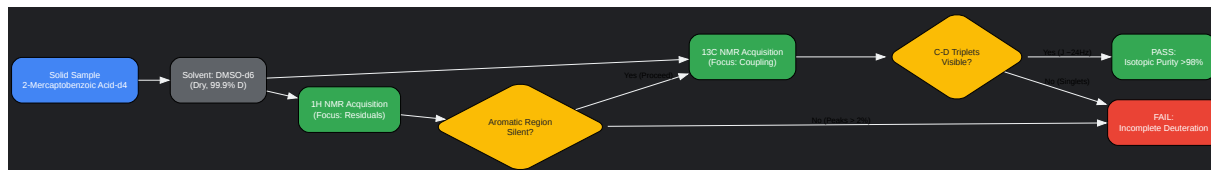
Acquisition Parameters

Standard parameters must be modified to account for the relaxation properties of deuterated carbons.

Parameter	1H (Proton)	13C (Carbon)	Rationale
Pulse Angle		or	Prevent saturation.
Relaxation Delay ()	2.0 s	5.0 – 10.0 s	Critical: C-D carbons lack NOE enhancement and have long relaxation times (inefficient dipole-dipole relaxation). Short delays cause integration errors.
Scans (NS)	16–64	>1024	Low sensitivity of split C-D signals requires high S/N.
Decoupling	None	Proton Decoupled (CPD)	Standard waltz-16 decoupling removes residual H-couplings.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the isotopic purity and structure.



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Caption: Logical workflow for the structural validation of deuterated aromatics, prioritizing ^1H silence followed by ^{13}C coupling verification.

Spectral Analysis & Assignments

The NMR Spectrum (400/600 MHz, DMSO-d6)

In a fully deuterated (>99 atom % D) sample, the spectrum is defined by what is absent.

- 13.0 – 14.0 ppm (Broad Singlet): Carboxylic Acid (-COOH). Visible.
- 7.0 – 8.0 ppm (Aromatic Region): SILENT.
 - Note: Small residual peaks may appear at 7.15, 7.45, 7.70, or 7.85 ppm. These correspond to the d3 or d2 isotopologues. Integration of these residuals against the -COOH peak allows for calculation of isotopic purity.
- 5.0 – 6.0 ppm (Broad): Thiol (-SH). This signal is notoriously variable in DMSO-d6 due to hydrogen bonding and exchange rate. It may appear broad or be absent if the DMSO is "wet" (containing H₂O).
- 2.50 ppm: Residual DMSO pentet.
- 3.33 ppm: H₂O signal (variable).

The NMR Spectrum (100/150 MHz, DMSO-d6)

This is the definitive fingerprint. The non-deuterated carbons (C1, C2, C=O) appear as singlets (or slightly broadened by long-range D-coupling), while the deuterated ring carbons (C3, C4, C5, C6) appear as triplets.

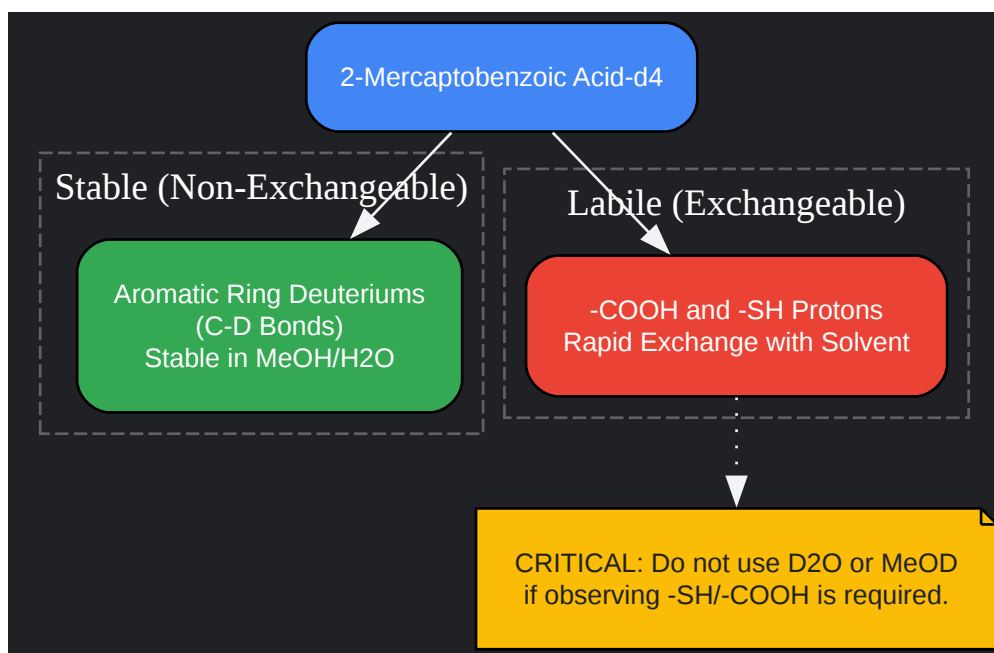
Table 1: Predicted Chemical Shifts and Multiplicities^[1]

Position	Carbon Type	Shift (ppm,) [1]	Multiplicity	Coupling ()	Notes
C-7	C=O (Carboxyl)	167.5	Singlet	-	Quaternary, sharp.
C-2	C-S (Quaternary)	141.0	Singlet	-	Slight -isotope shift possible.
C-1	C-COOH (Quaternary)	130.5	Singlet	-	Slight -isotope shift possible.
C-6	C-D (Aromatic)	~131.8	Triplet (1:1:1)	~24.5 Hz	Upfield shift from protio-analog (~132.1).
C-4	C-D (Aromatic)	~130.8	Triplet (1:1:1)	~24.5 Hz	Upfield shift from protio-analog (~131.1).
C-5	C-D (Aromatic)	~126.8	Triplet (1:1:1)	~24.5 Hz	Upfield shift from protio-analog (~127.1).
C-3	C-D (Aromatic)	~124.3	Triplet (1:1:1)	~24.5 Hz	Upfield shift from protio-analog (~124.6).

Note: Chemical shifts are estimated based on the parent 2-mercaptobenzoic acid shifts in DMSO-d6, adjusted for the primary deuterium isotope effect (ppm).

Mechanistic Pathway: Deuterium Exchange Risks

It is imperative to understand that while the ring deuteriums are stable (C-D bond), the functional groups are labile. The following diagram illustrates the stability profile.



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Caption: Stability profile of the d₄-isotopologue. Ring deuteriums are robust; functional group protons are solvent-dependent.

Troubleshooting & Quality Control

Issue: "Ghost" Peaks in Aromatic Region

If multiplets appear in the 7.0–8.0 ppm range:

- Calculate % D: Integrate the residual aromatic peaks relative to the -COOH peak (set to 1H).
- Source Identification: If the peaks are singlets, they may be solvent impurities (e.g., Benzene, Toluene). If they are multiplets matching the parent compound, the deuteration is incomplete.

Issue: Missing C-D Triplets

If the

spectrum shows aromatic singlets or very weak signals:

- Check Decoupling: Ensure proton decoupling is ON. While D-decoupling is ideal to collapse triplets to singlets for S/N, standard probes only decouple H. We want to see the triplets to prove deuteration.
- Check

: Increase relaxation delay to 10 seconds. Deuterated carbons relax very slowly.
- Check Sensitivity: The splitting of signal intensity into three peaks (1:1:1) reduces the height of the signal by 66%. Increase scan count (NS) by factor of 4-8.

References

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Sources

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